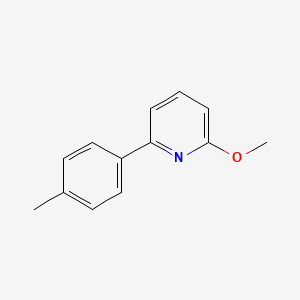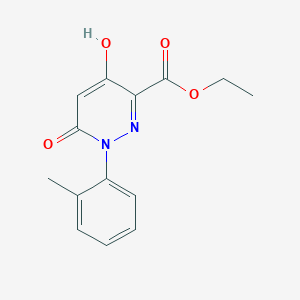amine CAS No. 883523-55-5](/img/structure/B1425421.png)
[2-(Cyclobutylmethoxy)ethyl](methyl)amine
Overview
Description
“2-(Cyclobutylmethoxy)ethylamine” is an organic compound with the CAS Number: 883523-55-5 . It has a molecular weight of 143.23 and its IUPAC name is N-[2-(cyclobutylmethoxy)ethyl]-N-methylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Cyclobutylmethoxy)ethylamine” is 1S/C8H17NO/c1-9-5-6-10-7-8-3-2-4-8/h8-9H,2-7H2,1H3 . This indicates that the molecule consists of a cyclobutyl group, a methoxy group, and an ethyl group attached to a nitrogen atom.Physical And Chemical Properties Analysis
“2-(Cyclobutylmethoxy)ethylamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-(Cyclobutylmethoxy)ethylamine”, but unfortunately, there doesn’t seem to be readily available detailed information on specific applications for this compound in the public domain. This could be due to the novelty of the compound or its niche use in research.
Safety and Hazards
The safety information for “2-(Cyclobutylmethoxy)ethylamine” includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is a flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include measures to prevent fire and exposure, and steps to take in case of accidental exposure .
Mechanism of Action
The compound’s interaction with its targets could lead to changes in biochemical pathways within the cell, potentially affecting cell function or signaling. The specific pathways affected would depend on the compound’s targets.
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the compound’s bioavailability. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups could influence these properties.
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These could range from changes in gene expression to alterations in cell signaling or metabolism.
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain amines are sensitive to acid and can be protonated, which might affect their activity .
properties
IUPAC Name |
2-(cyclobutylmethoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-6-10-7-8-3-2-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBOMGFBSUGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclobutylmethoxy)ethyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)


![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)






